molecular formula C5H6N2O2S2 B11909482 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione CAS No. 62032-12-6

7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione

Cat. No.: B11909482
CAS No.: 62032-12-6
M. Wt: 190.2 g/mol
InChI Key: DPGBTPQJLUGDOZ-UHFFFAOYSA-N
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Description

7,8-Dithia-1,3-diaza-spiro(44)nonane-2,4-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research has indicated that 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Case studies have shown promising results in preclinical models of leukemia and solid tumors .
  • Antimicrobial Properties :
    • The compound has demonstrated activity against a range of bacterial strains. It functions by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells .

Materials Science Applications

  • Polymer Chemistry :
    • This compound can be utilized as a building block for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .
  • Catalysis :
    • The compound exhibits potential as a catalyst in various organic reactions due to its unique electronic properties. It can facilitate reactions such as oxidation and reduction under mild conditions, making it valuable for green chemistry applications .

Analytical Chemistry Applications

  • Chromatographic Techniques :
    • In analytical chemistry, this compound is used as a standard reference material in chromatographic methods for the quantification of related compounds in complex mixtures .
  • Spectroscopic Studies :
    • The compound's distinct spectral characteristics allow it to serve as a probe in various spectroscopic techniques such as NMR and IR spectroscopy. These techniques are crucial for elucidating the structure of unknown compounds .

Case Studies

Study TitleApplication AreaFindings
Antitumor Activity in LeukemiaMedicinal ChemistryDemonstrated significant cytotoxicity against leukemia cell lines with potential for drug development .
Antimicrobial EfficacyMedicinal ChemistryShowed effectiveness against resistant bacterial strains; potential for new antibiotic formulation .
Neuroprotection in NeurodegenerationMedicinal ChemistryReduced oxidative stress markers in neuronal cells; implications for Alzheimer's treatment .
Polymer SynthesisMaterials ScienceImproved mechanical properties and thermal stability in polymer composites using the compound .
Catalytic ActivityMaterials ScienceEffective catalyst for oxidation reactions under mild conditions; contributes to sustainable chemistry .

Mechanism of Action

The mechanism by which 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other functional groups, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these elements .

Biological Activity

7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is a sulfur-containing heterocyclic compound with potential pharmacological applications. This compound is recognized for its structural uniqueness and has garnered interest in various fields of medicinal chemistry due to its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C5_5H6_6N2_2O2_2S2_2
  • CAS Number : 62032-12-6
  • Molecular Weight : 190.24 g/mol
  • SMILES Notation : N1C(NC2(C1=O)CSSC2)=O

The compound features a spirocyclic structure that contributes to its unique reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on anticonvulsant properties and interactions with the central nervous system (CNS).

Anticonvulsant Activity

A notable study evaluated the anticonvulsant activity of related compounds, including derivatives of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane. The findings suggested that these compounds could delay the onset of seizures in animal models. Specifically, one derivative demonstrated significant improvements in survival time compared to standard treatments like phenobarbital .

The proposed mechanism for the anticonvulsant activity involves modulation of the GABA-A receptor's benzodiazepine allosteric site. This interaction suggests that the compound may enhance GABAergic transmission, thereby exerting a CNS depressant effect .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticonvulsant Evaluation :
    • Study Design : Compounds were tested in vivo using strychnine-induced seizure models.
    • Results : Significant delay in convulsion onset was observed with certain derivatives, indicating a potential therapeutic role in epilepsy .
  • Molecular Modeling Studies :
    • Objective : To understand the binding interactions of synthesized compounds with GABA-A receptors.
    • Findings : Molecular dynamics simulations showed favorable binding affinities and suggested a mechanism for CNS activity through receptor modulation .

Data Table: Summary of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
This compoundAnticonvulsantStrychnine-induced seizuresSignificant delay in convulsion onset
Derivative ACNS depressantIn vivo rodent modelsEnhanced GABAergic transmission
Derivative BAnticonvulsantMolecular dynamics modelingFavorable binding to GABA-A receptors

Properties

CAS No.

62032-12-6

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

7,8-dithia-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C5H6N2O2S2/c8-3-5(1-10-11-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9)

InChI Key

DPGBTPQJLUGDOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CSS1)C(=O)NC(=O)N2

Origin of Product

United States

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